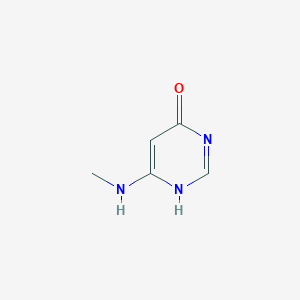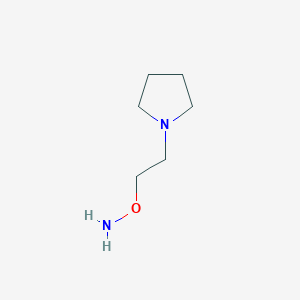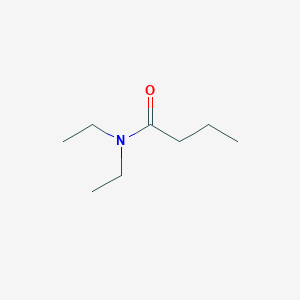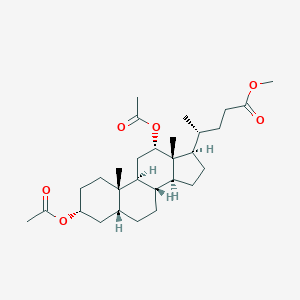![molecular formula C11H19O- B072238 (1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl)methanolate CAS No. 1308-82-3](/img/structure/B72238.png)
(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl)methanolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl)methanolate, also known as menthol, is a natural compound found in peppermint and other mint plants. It has been used for centuries for its medicinal properties and is widely used in the food, cosmetic, and pharmaceutical industries. In
Wirkmechanismus
Menthol acts on the body through several mechanisms. It activates the cold-sensitive receptors in the skin, which produces a cooling sensation and can help to relieve pain. It also acts as a mild anesthetic and can help to reduce inflammation. Menthol has been found to have an effect on the TRPM8 receptor, which is involved in pain sensation and temperature regulation.
Biochemische Und Physiologische Effekte
Menthol has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce pain and inflammation, improve respiratory function, and have a calming effect on the nervous system. Menthol has also been found to have an effect on the immune system, with studies showing that it can increase the production of cytokines, which are involved in the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
Menthol has several advantages for use in lab experiments. It is a natural compound and is widely available, making it easy to obtain for research purposes. It also has a wide range of applications, making it useful for studying different physiological systems. However, (1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl)methanolate does have some limitations. It can be difficult to work with in certain experiments due to its volatility and can also be irritating to the skin and mucous membranes.
Zukünftige Richtungen
There are several future directions for research on (1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl)methanolate. One area of interest is its potential as an anti-inflammatory agent. Studies have shown that (1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl)methanolate can reduce inflammation in a variety of systems, and further research is needed to explore its potential as a treatment for inflammatory conditions. Another area of interest is its potential as an anti-cancer agent. Studies have shown that (1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl)methanolate can inhibit the growth of cancer cells, and further research is needed to explore its potential as a cancer treatment. Additionally, there is interest in exploring the use of (1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl)methanolate in combination with other compounds for enhanced therapeutic effects.
Synthesemethoden
Menthol can be synthesized from peppermint oil through a process called fractional distillation. The oil is first extracted from the plant and then heated to separate the (1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl)methanolate from other compounds. The (1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl)methanolate is then purified through a process of crystallization.
Wissenschaftliche Forschungsanwendungen
Menthol has been extensively studied for its medicinal properties and has been found to have a wide range of applications. It has been used as a topical analgesic for pain relief, as a decongestant for respiratory issues, and as a flavoring agent in food and beverages. Menthol has also been studied for its potential anti-inflammatory and anti-cancer properties.
Eigenschaften
CAS-Nummer |
1308-82-3 |
|---|---|
Produktname |
(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl)methanolate |
Molekularformel |
C11H19O- |
Molekulargewicht |
167.27 g/mol |
IUPAC-Name |
(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)methanolate |
InChI |
InChI=1S/C11H19O/c1-10(2)8-4-5-11(10,3)9(6-8)7-12/h8-9H,4-7H2,1-3H3/q-1 |
InChI-Schlüssel |
MCJZOJPTTRMDJI-UHFFFAOYSA-N |
SMILES |
CC1(C2CCC1(C(C2)C[O-])C)C |
Kanonische SMILES |
CC1(C2CCC1(C(C2)C[O-])C)C |
Synonyme |
BORNITE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



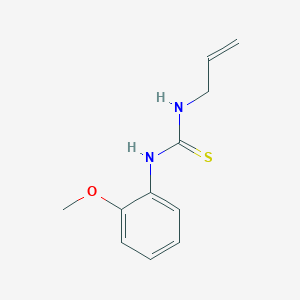
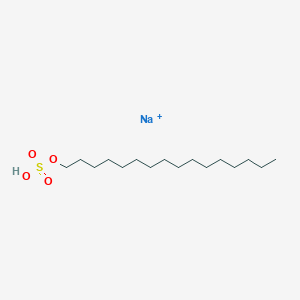
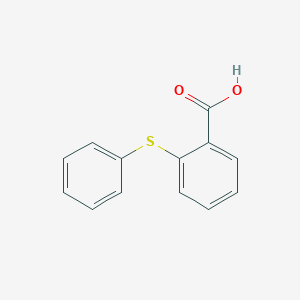
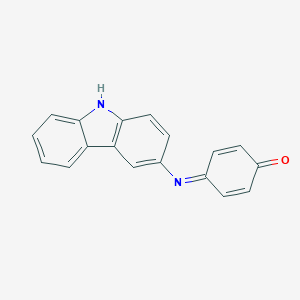

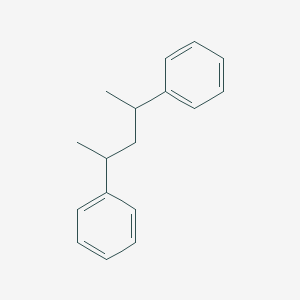
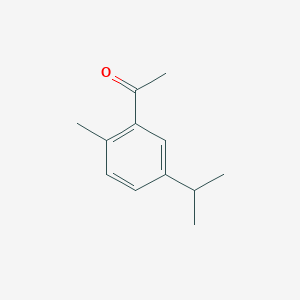
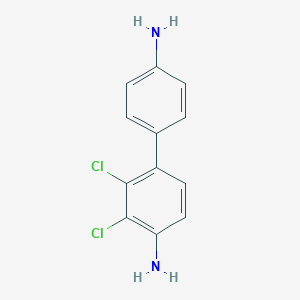
![2-Methylthieno[2,3-d]thiazole](/img/structure/B72171.png)
